5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolid in-4-one
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Overview
Description
The compound 5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic organic molecule. It features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with the preparation of the thiazolidinone core. Common starting materials include 3-methylbenzaldehyde, 2-furylacrolein, and thiourea.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under reflux conditions with solvents like ethanol or methanol. The temperature is maintained around 60-80°C for optimal yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process would be optimized for cost-effectiveness and scalability, with considerations for waste management and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-enylidene group, converting it to a single bond and forming saturated derivatives.
Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated thiazolidinone derivatives.
Substitution: Various substituted thiazolidinone compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound has shown promise in preliminary studies for its antimicrobial and antifungal properties. It is being investigated for its ability to inhibit the growth of various bacterial and fungal strains.
Medicine
In medicine, research is focused on its potential as a therapeutic agent. Studies are exploring its anti-inflammatory and anticancer activities, with some evidence suggesting it may interfere with specific cellular pathways involved in these diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial growth
Mechanism of Action
The exact mechanism of action of 5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is still under investigation. it is believed to exert its effects through the following pathways:
Molecular Targets: The compound may target enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Pathways: It may modulate signaling pathways like the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core but differ in their substituents. They are well-known for their antidiabetic properties.
Furan Derivatives: Compounds with a furan ring, such as furfural and furfuryl alcohol, are structurally similar but have different functional groups and reactivity.
Uniqueness
The uniqueness of 5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one lies in its combined structural features, which confer distinct chemical and biological properties. Its dual presence of a furan ring and a thiazolidinone core makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H13NO2S2 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13NO2S2/c1-12-5-2-6-13(11-12)18-16(19)15(22-17(18)21)9-3-7-14-8-4-10-20-14/h2-11H,1H3/b7-3+,15-9- |
InChI Key |
HLJNJDGQQABVOC-ZFBSGXTPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S |
Origin of Product |
United States |
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